An In-depth Technical Guide to 3-(3-Pyridyl)-D-alanine: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 3-(3-Pyridyl)-D-alanine: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-(3-Pyridyl)-D-alanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of neuroprotective agents and other therapeutic peptides. This document consolidates key data, presents detailed experimental protocols, and visualizes important structural and procedural information to support researchers in their work with this compound.
Chemical Properties and Structure
3-(3-Pyridyl)-D-alanine, a derivative of the amino acid alanine, incorporates a pyridine ring at the β-position. This structural feature imparts unique chemical and biological properties, influencing its polarity, potential for hydrogen bonding, and interactions with biological targets.[1]
Identifiers and General Properties
A summary of the key identifiers and general properties of 3-(3-Pyridyl)-D-alanine is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-(pyridin-3-yl)propanoic acid | [2] |
| Synonyms | D-3-(3-pyridyl)-alanine, (R)-2-Amino-3-(pyridin-3-yl)propanoic acid, H-D-3-Pal-OH | [2] |
| CAS Number | 70702-47-5 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | White to off-white powder/crystalline powder | [3][4] |
| Optical Rotation | [α]²⁰/D = -25 ± 1° (c=0.5 in 1N HCl) | [3] |
Physicochemical Properties
The physicochemical properties of 3-(3-Pyridyl)-D-alanine are crucial for its handling, formulation, and application in various experimental settings (Table 2).
| Property | Value | Reference(s) |
| Melting Point | 256 - 258 °C | [3] |
| Boiling Point | 344.4 ± 32.0 °C (Predicted) | [5] |
| Solubility | Soluble in a clear solution (0.3 g in 2 ml DMF) | [5] |
| pKa (Predicted) | 1.95 ± 0.10 | [5] |
| XLogP3 | -2.5 | [2] |
Chemical Structure
The chemical structure of 3-(3-Pyridyl)-D-alanine consists of a chiral center at the α-carbon, an amino group, a carboxylic acid group, and a 3-pyridyl group attached to the β-carbon.
Figure 1. Chemical structure of 3-(3-Pyridyl)-D-alanine.
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of 3-(3-Pyridyl)-D-alanine, based on established literature.[6][7]
Synthesis of 3-(3-Pyridyl)-DL-alanine via Diethyl Acetamidomalonate Condensation
This protocol outlines the synthesis of the racemic mixture of 3-(3-Pyridyl)-alanine.
Materials:
-
Diethyl acetamidomalonate
-
3-(Chloromethyl)pyridine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl acetamidomalonate to the sodium ethoxide solution and stir until dissolved.
-
Add 3-(chloromethyl)pyridine hydrochloride to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with hydrochloric acid.
-
Remove the ethanol by rotary evaporation.
-
Hydrolyze the resulting ester by refluxing with concentrated hydrochloric acid.
-
Cool the solution and neutralize to precipitate the crude 3-(3-Pyridyl)-DL-alanine.
-
Filter, wash with cold water, and dry the product.
Figure 2. Synthesis workflow for 3-(3-Pyridyl)-DL-alanine.
Enzymatic Resolution of 3-(3-Pyridyl)-DL-alanine
This protocol describes the separation of the D- and L-enantiomers using an enzymatic method.[6][7]
Materials:
-
3-(3-Pyridyl)-DL-alanine
-
Appropriate enzyme (e.g., a commercially available protease or lipase)
-
Buffer solution (pH optimized for the chosen enzyme)
-
Acid and base for pH adjustment
-
Standard laboratory equipment for enzymatic reactions
Procedure:
-
Dissolve the racemic 3-(3-Pyridyl)-DL-alanine in the appropriate buffer solution.
-
Adjust the pH to the optimal range for the selected enzyme.
-
Add the enzyme to the solution and incubate at the optimal temperature with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to follow the conversion of the L-enantiomer.
-
Once the desired conversion (typically ~50%) is reached, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).
-
Separate the unreacted 3-(3-Pyridyl)-D-alanine from the modified L-enantiomer (e.g., N-acetyl-L-alanine) by extraction or chromatography.
-
If necessary, hydrolyze the modified L-enantiomer to recover L-alanine.
-
Purify the 3-(3-Pyridyl)-D-alanine by recrystallization.
Chiral HPLC Analysis for Enantiomeric Purity
This method is used to determine the enantiomeric excess of 3-(3-Pyridyl)-D-alanine.[3][6][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T)[3]
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol), with the pH adjusted as needed for optimal separation.[7]
Procedure:
-
Prepare a standard solution of 3-(3-Pyridyl)-DL-alanine and a sample solution of the synthesized 3-(3-Pyridyl)-D-alanine in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times of the D- and L-enantiomers.
-
Inject the sample solution under the same conditions.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 250 nm).[7]
-
Calculate the enantiomeric excess (% ee) based on the peak areas of the D- and L-enantiomers.
Biological Activity and Potential Signaling Pathways
3-(3-Pyridyl)-D-alanine is primarily of interest for its applications in the development of novel therapeutics, particularly those targeting the central nervous system.[3] Its incorporation into peptides can enhance their biological activity and solubility.[9][10]
While a specific signaling pathway for 3-(3-Pyridyl)-D-alanine has not been fully elucidated, its structural similarity to neurotransmitters suggests potential interactions with various receptors. The pyridyl moiety is a key feature in many neurologically active compounds.
One area of investigation is the interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[11] Modulation of α7 nAChRs is a promising strategy for the treatment of neurodegenerative disorders like Alzheimer's disease. It is hypothesized that compounds containing a pyridyl group may act as ligands for these receptors, potentially modulating downstream signaling cascades involved in neuroprotection.
A plausible, though yet to be definitively proven for this specific molecule, neuroprotective mechanism could involve the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.
Figure 3. A hypothetical neuroprotective signaling pathway.
Conclusion
3-(3-Pyridyl)-D-alanine is a non-natural amino acid with significant potential in drug discovery and development. Its unique structural features, particularly the presence of the 3-pyridyl group, make it a valuable component in the design of novel peptides and small molecules with enhanced biological activity and improved physicochemical properties. This technical guide provides a foundational resource for researchers, offering a consolidation of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. Further investigation into its specific biological mechanisms of action, particularly its role in neuroprotective signaling pathways, will be crucial for realizing its full therapeutic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. L-3-Pyridylalanine | 64090-98-8 [chemicalbook.com]
- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
